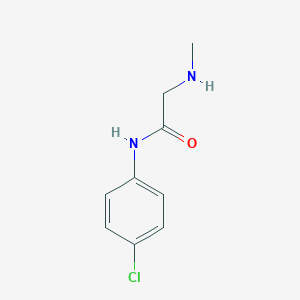
N-(3-propan-2-yloxypropyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-propan-2-yloxypropyl)quinazolin-4-amine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-propan-2-yloxypropyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with appropriate alkylating agents. The process generally includes:
Starting Material: Quinazoline derivative.
Alkylating Agent: 3-(propan-2-yloxy)propyl halide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-propan-2-yloxypropyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in acidic or basic medium.
Reduction: LiAlH4, NaBH4, in anhydrous solvents.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-propan-2-yloxypropyl)quinazolin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
Prazosin: A quinazoline derivative used to treat hypertension.
Erlotinib: A quinazoline derivative used as an anticancer agent.
Uniqueness
N-(3-propan-2-yloxypropyl)quinazolin-4-amine is unique due to its specific propyl group substitution, which imparts distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
69324-68-1 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32g/mol |
IUPAC Name |
N-(3-propan-2-yloxypropyl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-11(2)18-9-5-8-15-14-12-6-3-4-7-13(12)16-10-17-14/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,15,16,17) |
InChI Key |
SWRNKUHSPKIGAP-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC1=NC=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C)OCCCNC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate](/img/structure/B348466.png)
![6-Methyl-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B348474.png)



![8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B348493.png)
![9-(Dimethylamino)benzo[a]phenoxazin-7-ium](/img/structure/B348499.png)
![N-[3-(2-thia-5-azabicyclo[2.2.1]hept-5-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B348501.png)

![2-Phenyl-1H-benzo[d]imidazol-5-ol](/img/structure/B348508.png)
![4-[(4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B348510.png)
![11-Oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B348513.png)
![6-Amino-3-ethyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B348520.png)

